N-(4-nitro-1H-pyrazol-5-yl)acetamide
Description
Structure
2D Structure
Properties
IUPAC Name |
N-(4-nitro-1H-pyrazol-5-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O3/c1-3(10)7-5-4(9(11)12)2-6-8-5/h2H,1H3,(H2,6,7,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIMPQAQKCPHLPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=NN1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20600147 | |
| Record name | N-(4-Nitro-1H-pyrazol-5-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20600147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16461-96-4 | |
| Record name | N-(4-Nitro-1H-pyrazol-3-yl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16461-96-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Nitro-1H-pyrazol-5-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20600147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nitration of 1H-Pyrazol-5-Amine
The primary route involves nitrating 1H-pyrazol-5-amine to introduce the nitro group at position 4, followed by acetylation of the amine.
Reaction Conditions
-
Nitrating Agent : Fuming nitric acid (HNO₃, 90%) in concentrated sulfuric acid (H₂SO₄) at 0–5°C.
-
Mechanism : The amine group directs electrophilic nitration to the para position (C4) via resonance stabilization.
Procedure
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Dissolve 1H-pyrazol-5-amine (10 mmol) in H₂SO₄ (20 mL).
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Add HNO₃ dropwise at 0°C, stir for 4 hours.
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Quench with ice, neutralize with NaHCO₃, and extract with ethyl acetate.
Key Data
| Parameter | Value |
|---|---|
| Temperature | 0–5°C |
| Reaction Time | 4 hours |
| Yield | 68% |
| Purity (HPLC) | >98% |
Acetylation of 4-Nitro-1H-Pyrazol-5-Amine
The nitrated intermediate is acetylated using acetic anhydride under basic conditions.
Reaction Conditions
-
Acetylating Agent : Acetic anhydride (1.2 equiv) in pyridine at 25°C.
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Mechanism : Nucleophilic acyl substitution at the amine group.
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Yield : 85–90% after column chromatography (silica gel, hexane/ethyl acetate).
Procedure
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Suspend 4-nitro-1H-pyrazol-5-amine (5 mmol) in pyridine (10 mL).
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Add acetic anhydride (6 mmol), stir for 2 hours.
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Concentrate under reduced pressure and purify.
Key Data
| Parameter | Value |
|---|---|
| Temperature | 25°C |
| Reaction Time | 2 hours |
| Yield | 87% |
| Purity (NMR) | >99% |
Synthetic Route 2: Cyclocondensation of Nitro-Substituted Precursors
Hantzsch-Type Pyrazole Synthesis
An alternative approach constructs the pyrazole ring with pre-installed nitro and acetamide groups.
Reaction Conditions
-
Precursor : 3-Nitro-1,3-diketone (synthesized from acetylacetone and HNO₃).
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Cyclizing Agent : Hydrazine hydrate (2 equiv) in ethanol under reflux.
Procedure
-
React 3-nitro-1,3-diketone (10 mmol) with hydrazine hydrate (20 mmol) in ethanol.
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Reflux for 6 hours, cool, and filter the precipitate.
Key Data
| Parameter | Value |
|---|---|
| Temperature | 78°C (reflux) |
| Reaction Time | 6 hours |
| Yield | 53% |
| Regioselectivity | >95% C4 nitro |
Alternative Methods and Modifications
Microwave-Assisted Acetylation
Microwave irradiation reduces reaction times and improves yields.
Conditions
Enzymatic Acetylation
Lipase-catalyzed acetylation in non-aqueous media offers eco-friendly advantages.
Conditions
Industrial-Scale Production Considerations
Continuous Flow Nitration
Microreactor technology enhances safety and scalability for nitration.
Key Parameters
| Parameter | Value |
|---|---|
| Residence Time | 2 minutes |
| Throughput | 1 kg/h |
| Yield | 70% |
Solvent Recycling
Ethanol and pyridine are recovered via distillation, reducing costs by 30%.
Reaction Mechanism and Kinetics
Acetylation Thermodynamics
ΔG = −45 kJ/mol, favoring product formation.
Purification and Characterization Techniques
Chromatography
-
Column : C18 reverse-phase.
-
Mobile Phase : Methanol/water (70:30).
Chemical Reactions Analysis
Types of Reactions
GS-9883 Sodium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be carried out to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acids are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen groups .
Scientific Research Applications
Biological Activities
N-(4-nitro-1H-pyrazol-5-yl)acetamide exhibits several pharmacological properties, making it a candidate for various therapeutic applications:
- Anti-inflammatory Activity: Pyrazole derivatives have been extensively studied for their anti-inflammatory effects. This compound's structure allows it to interact with inflammatory pathways, potentially inhibiting pro-inflammatory cytokines .
- Antimicrobial Properties: Research indicates that compounds with a nitro group can exhibit antimicrobial activity. The presence of the nitro group in this compound may enhance its effectiveness against various pathogens .
Drug Development
This compound serves as a precursor for synthesizing novel pyrazole derivatives with enhanced biological activities. The ability to modify its structure allows for the exploration of different pharmacological profiles, including analgesic and antipyretic effects .
Molecular Docking Studies
Molecular docking simulations reveal that this compound has favorable binding affinities with specific proteins involved in inflammatory responses. These studies provide insights into its mechanism of action and potential therapeutic uses .
Agricultural Applications
This compound is also being explored in agricultural science due to its potential as a pesticide or herbicide. Its efficacy against certain plant pathogens could make it a valuable tool in crop protection strategies.
Table 1: Summary of Biological Activities
Table 2: Molecular Docking Insights
| Protein Target | Binding Affinity (kcal/mol) | Potential Application |
|---|---|---|
| COX Enzyme | -9.5 | Anti-inflammatory drug development |
| Bacterial Ribosome | -8.2 | Antimicrobial agent |
| Kinase Enzyme | -7.8 | Cancer therapy research |
Mechanism of Action
GS-9883 Sodium exerts its effects by inhibiting the strand transfer activity of HIV-1 integrase, an enzyme crucial for the integration of viral DNA into the host genome. By binding to the active site of the integrase enzyme, GS-9883 Sodium prevents the insertion of viral DNA, thereby blocking viral replication and propagation . The molecular targets include the integrase enzyme and the viral DNA, and the pathways involved are related to the viral replication cycle .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and properties of N-(4-nitro-1H-pyrazol-5-yl)acetamide and related compounds:
Key Observations:
- Lipophilicity: The nitro group may elevate logP compared to cyano (-CN) or amino (-NH₂) groups, as seen in (logP = 2.38 for amino-substituted analog).
- Biological Relevance: Chloro and cyano substituents (e.g., ) are linked to insecticidal activity, suggesting nitro derivatives may also exhibit pesticidal properties.
Spectroscopic and Physical Properties
- IR Spectroscopy: The carbonyl (C=O) stretch in acetamide derivatives appears near 1667–1681 cm⁻¹, as seen in . Nitro groups exhibit strong asymmetric/symmetric stretches near 1520 and 1350 cm⁻¹.
- NMR Spectroscopy: Pyrazole H-4 protons resonate at δ 5.95–6.04 in methyl-substituted analogs (), while nitro groups may deshield adjacent protons, shifting signals downfield.
Crystallographic and Intermolecular Interactions
- Hydrogen Bonding: Nitro groups participate in strong hydrogen bonds (e.g., N–H···O–NO₂), influencing crystal packing. For example, SHELX-refined structures () of related compounds show layered arrangements driven by H-bonding.
- Packing Efficiency: Bulky substituents like phenyl () reduce packing efficiency compared to smaller groups (e.g., methyl or nitro).
Biological Activity
N-(4-nitro-1H-pyrazol-5-yl)acetamide is a compound that belongs to the class of pyrazole derivatives, which have garnered significant attention due to their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound can be structurally represented as follows:
This compound features a pyrazole ring with a nitro group at the 4-position and an acetamide group, which enhances its solubility and reactivity in biological systems. The presence of the nitro group is particularly significant as it often influences the compound's biological activity.
1. Antimicrobial Activity
Research indicates that pyrazole derivatives, including this compound, exhibit notable antimicrobial properties. Studies have shown that compounds with similar structures can effectively inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, compounds derived from pyrazole scaffolds have demonstrated minimum inhibitory concentrations (MICs) ranging from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
| Compound | MIC (mg/mL) | Target Organism |
|---|---|---|
| A | 0.0039 | Staphylococcus aureus |
| B | 0.025 | Escherichia coli |
2. Anti-inflammatory Activity
This compound has been evaluated for its anti-inflammatory potential. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. The mechanism involves blocking the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain .
3. Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For example, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines, including breast and ovarian cancer cells. The mechanism often involves induction of apoptosis and cell cycle arrest .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 3.79 | Apoptosis induction |
| A549 | 48 | Autophagy without apoptosis |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways and cancer progression.
- Molecular Docking Studies : Computational studies suggest that this compound can interact favorably with proteins involved in cell signaling pathways .
Case Studies
- Anticancer Efficacy : A study conducted on various pyrazole derivatives indicated that modifications at specific positions on the pyrazole ring can enhance anticancer activity. For instance, substituents at the 4-position significantly increased cytotoxicity against ovarian cancer cells .
- Antimicrobial Testing : In another study, a series of pyrazole derivatives were screened for antimicrobial activity, revealing that those with electron-withdrawing groups like nitro exhibited stronger antibacterial effects compared to their unsubstituted counterparts .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(4-nitro-1H-pyrazol-5-yl)acetamide, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via nitration of pyrazole precursors followed by acetylation. For example, nitration of 5-aminopyrazole derivatives using nitric acid/sulfuric acid mixtures, followed by acetylation with acetic anhydride in basic media. Optimization involves adjusting reaction time, temperature, and stoichiometry. Catalysts like trifluoroacetic acid (TFA) in acetonitrile can enhance yields, as seen in similar pyrazole-acetamide syntheses . Purity is confirmed via HPLC or TLC.
Q. How is this compound characterized spectroscopically, and what are key spectral markers?
- Methodology :
- NMR : The nitro group (NO₂) at the 4-position of the pyrazole ring causes deshielding, resulting in distinct ¹H-NMR signals for adjacent protons (δ ~8.5–9.0 ppm). The acetamide carbonyl (C=O) appears at ~168–170 ppm in ¹³C-NMR .
- IR : Strong absorption bands for NO₂ (~1520 cm⁻¹, asymmetric stretch) and C=O (~1650 cm⁻¹) .
- Mass Spectrometry : Molecular ion [M+H]⁺ consistent with the molecular formula (C₆H₇N₄O₃). Fragmentation patterns include loss of NO₂ (46 Da) and acetyl groups (42 Da) .
Q. What solvents and crystallization methods are suitable for purifying this compound?
- Methodology : Polar aprotic solvents (e.g., DMF, DMSO) dissolve the compound well. Recrystallization is achieved using ethanol/water mixtures or ethyl acetate/hexane. Single crystals for X-ray analysis may require slow evaporation in DMSO or acetone .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the nitro group in further functionalization?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electron-withdrawing effect of the nitro group, predicting sites for nucleophilic attack (e.g., C-5 of the pyrazole). Fukui indices and electrostatic potential maps help identify reactive regions .
Q. What strategies resolve contradictions in reported crystallographic data for nitro-pyrazole derivatives?
- Methodology :
- Cross-validate unit cell parameters and hydrogen-bonding networks using SHELXL refinement .
- Compare experimental data with Cambridge Structural Database (CSD) entries. Discrepancies in torsion angles may arise from polymorphism or solvent effects .
Q. How does the nitro group influence the compound’s biological activity in structure-activity relationship (SAR) studies?
- Methodology :
- Replace the nitro group with other electron-withdrawing groups (e.g., cyano, trifluoromethyl) and compare bioactivity (e.g., antimicrobial assays).
- Molecular docking (AutoDock Vina) can simulate interactions with target enzymes (e.g., bacterial nitroreductases) .
Q. What are the challenges in analyzing nitro-pyrazole stability under varying pH and temperature conditions?
- Methodology :
- Accelerated stability studies (ICH guidelines): Expose the compound to pH 1–13 buffers at 40–60°C. Monitor degradation via HPLC and identify byproducts (e.g., reduction of NO₂ to NH₂) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
